2-(3-formyl-1H-indol-1-yl)propanoic acid

Beschreibung

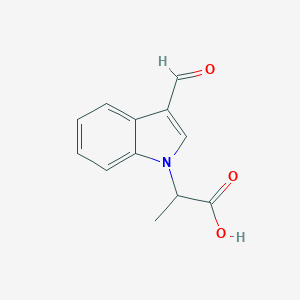

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-formylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINMANYXDFLPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377933 | |

| Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166747-91-7 | |

| Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(3-formyl-1H-indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-formyl-1H-indol-1-yl)propanoic acid is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a propanoic acid moiety at the N1 position and a formyl group at the C3 position of the indole ring suggests potential for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed hypothetical experimental protocols for its synthesis and characterization, and a general workflow for the initial assessment of its biological activity.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the key physicochemical data for this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 166747-91-7[1] |

| Molecular Formula | C₁₂H₁₁NO₃[1] |

| Canonical SMILES | CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O[1] |

| InChI | InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16)[1] |

| InChIKey | ZINMANYXDFLPES-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 217.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 217.0739 g/mol | PubChem[1] |

| XLogP3-AA (Predicted) | 1.6 | PubChem[1] |

| Boiling Point (Predicted) | 443.5 °C at 760 mmHg | BOC Sciences |

| Density (Predicted) | 1.27 g/cm³ | BOC Sciences |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

Experimental Protocols

The following sections detail hypothetical, yet plausible, experimental protocols for the synthesis and characterization of this compound based on established chemical principles and general laboratory procedures.

Synthesis: N-Alkylation of Indole-3-carbaldehyde

A feasible synthetic route to this compound involves the N-alkylation of indole-3-carbaldehyde with a suitable three-carbon building block, such as 2-bromopropanoic acid, in the presence of a base.

Materials:

-

Indole-3-carbaldehyde

-

2-Bromopropanoic acid

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add a base such as potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropanoic acid (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure this compound.

Physicochemical Characterization

Principle: The melting point is a key physical property for the identification and purity assessment of a solid compound. Procedure:

-

A small amount of the crystalline solid is placed in a capillary tube.

-

The capillary tube is heated in a melting point apparatus.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[2][3][4][5][6]

Procedure:

-

Add a small, pre-weighed amount of the compound to a known volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.

-

Stir the mixture for a set period to ensure equilibrium is reached.

-

If the solid dissolves completely, add more solute until a saturated solution is formed.

-

The concentration of the dissolved solute in the saturated solution is then determined, often by spectrophotometry or HPLC, to quantify the solubility.[7][8][9][10]

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[11][12][13][14][15] Procedure:

-

Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH using a calibrated pH meter.

-

Record the pH values after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[11][12][13][14][15]

Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol). The shake-flask method is the traditional and a reliable technique for this measurement.[16][17][18][19][20] Procedure:

-

Prepare a solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer).

-

Shake the mixture vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16][17][18][19][20]

Spectroscopic Analysis

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. Procedure:

-

Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process and analyze the spectra to identify the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the compound.[21][22][23][24]

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Procedure:

-

Prepare a sample of the compound, either as a thin film on a salt plate (for oils), a KBr pellet (for solids), or in a suitable solvent.

-

Record the FTIR spectrum over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule (e.g., C=O stretch of the aldehyde and carboxylic acid, N-H stretch of the indole, C-H stretches).

Principle: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. Procedure:

-

Introduce a small amount of the sample into the mass spectrometer.

-

Ionize the sample using a suitable technique (e.g., electrospray ionization - ESI).

-

Analyze the resulting ions to determine the mass-to-charge ratio of the molecular ion, which provides the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental formula.

Mandatory Visualizations

Caption: Workflow for the synthesis and physicochemical characterization.

Caption: General workflow for biological activity screening of a novel compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While comprehensive experimental data for this specific molecule is limited in the public domain, the provided hypothetical protocols offer a robust framework for its synthesis and characterization, adhering to standard laboratory practices. The outlined workflow for biological activity screening further equips researchers with a strategic approach to exploring the therapeutic potential of this and other novel chemical entities. This information is intended to serve as a valuable resource for scientists engaged in the fields of medicinal chemistry and drug discovery.

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. asianpubs.org [asianpubs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. google.com [google.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-(3-formyl-1H-indol-1-yl)propanoic Acid (CAS: 166747-91-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-formyl-1H-indol-1-yl)propanoic acid is a synthetic organic compound featuring a core indole structure, a common motif in pharmacologically active molecules. The indole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a putative synthesis protocol, and an exploration of its potential biological significance based on related indole compounds.

Chemical and Physical Properties

Limited experimental data for this compound is publicly available. The following tables summarize the known and computed properties of this compound.

Table 1: General Information and Identifiers

| Property | Value | Source |

| CAS Number | 166747-91-7 | [1] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(3-formylindol-1-yl)propanoic acid | [1] |

| Physical Form | Solid, powder | [2] |

| Purity | 95% | [3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 217.073893 g/mol | [1] |

| Monoisotopic Mass | 217.073893 g/mol | [1] |

| Topological Polar Surface Area | 68.1 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

| Complexity | 292 | [1] |

Table 3: Hazard Information

| Hazard Statement Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[1]

Experimental Protocols

Hypothetical Synthesis of this compound

Reaction Scheme:

Figure 1: Proposed synthetic pathway for this compound.

Materials:

-

Indole-3-carbaldehyde

-

2-Bromopropanoic acid

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1M)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-bromopropanoic acid (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Acidify the mixture to pH 3-4 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product.

Note: This is a hypothetical protocol and would require optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not currently published. However, the indole scaffold is present in numerous compounds with significant pharmacological activities. The following sections discuss potential biological roles based on structurally related molecules.

Anti-inflammatory and Immunomodulatory Effects

Indole derivatives are known to modulate inflammatory pathways. For instance, Indole-3-propionic acid (IPA) has been shown to regulate host immune responses through the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4] Activation of these receptors can lead to the modulation of cytokine production and immune cell differentiation, suggesting that this compound could possess similar immunomodulatory properties.

Figure 2: Potential signaling pathway involving AhR and PXR activation by an indole derivative.

Anticancer Potential

Various indole-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in tumor growth and metastasis. For example, certain indole derivatives have been shown to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[5] Given these precedents, this compound warrants investigation for its potential anticancer activities.

Antimicrobial Activity

The indole nucleus is a component of various natural and synthetic antimicrobial agents. Research on other indole-propanoic acid derivatives has indicated potential antibacterial and antifungal properties.[6] The evaluation of this compound against a panel of pathogenic microorganisms could reveal its potential as a novel antimicrobial agent.

Future Directions

To fully elucidate the therapeutic potential of this compound, further research is required in the following areas:

-

Development and optimization of a reliable synthetic protocol.

-

Comprehensive characterization of its physicochemical properties , including melting point, solubility, and spectral data (¹H NMR, ¹³C NMR, IR, MS).

-

In-depth biological evaluation , including screening for anti-inflammatory, anticancer, and antimicrobial activities.

-

Mechanism of action studies to identify specific molecular targets and signaling pathways.

-

In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.

The workflow for future research on this compound can be visualized as follows:

Figure 3: A proposed workflow for the comprehensive evaluation of this compound.

Conclusion

This compound is a compound of interest due to its indole core structure, which is associated with a wide array of biological activities. While specific experimental data for this molecule is scarce, this guide provides a foundational understanding based on available information and data from related compounds. The outlined future research directions provide a roadmap for the scientific community to explore the full potential of this and similar indole derivatives in drug discovery and development.

References

- 1. This compound | C12H11NO3 | CID 2771375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound DiscoveryCPR 166747-91-7 [sigmaaldrich.com]

- 3. cas 166747-91-7|| where to buy this compound [english.chemenu.com]

- 4. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3-formyl-1H-indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The compound 2-(3-formyl-1H-indol-1-yl)propanoic acid is a functionalized indole carrying both a carboxylic acid and an aldehyde group, making it a potentially valuable intermediate for the synthesis of more complex heterocyclic systems and a candidate for biological screening. The presence of the chiral center, the carboxylic acid, and the reactive formyl group at the C3 position of the indole nucleus offers multiple points for chemical modification and interaction with biological targets.

Structure and Nomenclature

The structural and identifying information for this compound is systematically organized to provide a clear and concise reference.

Molecular Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

A comprehensive list of names and identifiers for the title compound is provided in the table below for unambiguous identification.

| Identifier Type | Value |

| IUPAC Name | 2-(3-formylindol-1-yl)propanoic acid |

| CAS Number | 166747-91-7 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Canonical SMILES | CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O |

| InChI | InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16) |

| InChIKey | ZINMANYXDFLPES-UHFFFAOYSA-N |

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the following table. These values are computationally derived and provide an estimation of the compound's behavior.

| Property | Predicted Value |

| XLogP3 | 1.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 217.0739 g/mol |

| Topological Polar Surface Area | 68.9 Ų |

| Heavy Atom Count | 16 |

| Complexity | 292 |

Experimental Protocols

While a specific published synthesis for this compound was not identified, a plausible two-step synthetic route can be proposed based on well-established reactions. This involves the N-alkylation of indole-3-carboxaldehyde with a propanoic acid derivative, or alternatively, the N-alkylation of indole followed by formylation. The latter is outlined below as it is a common strategy for preparing such derivatives.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of Ethyl 2-(1H-indol-1-yl)propanoate (N-Alkylation)

-

To a stirred suspension of a base such as sodium hydride (1.1 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq) in DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of ethyl 2-bromopropanoate (1.2 eq) in DMF dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1H-indol-1-yl)propanoate.

Step 2: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)propanoate (Vilsmeier-Haack Formylation)

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C under an inert atmosphere. Stir for 30 minutes.

-

To this freshly prepared Vilsmeier reagent, add a solution of ethyl 2-(1H-indol-1-yl)propanoate (1.0 eq) in DMF dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide until a pH of 8-9 is reached.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield ethyl 2-(3-formyl-1H-indol-1-yl)propanoate.

Step 3: Synthesis of this compound (Hydrolysis)

-

Dissolve the ethyl 2-(3-formyl-1H-indol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add a base such as lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Once the hydrolysis is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 2-3 with a dilute acid like 1N HCl.

-

The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the aqueous layer with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield this compound.

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following table provides predicted characteristic spectroscopic data based on its chemical structure and known values for similar compounds.

| Spectroscopy Type | Predicted Characteristic Peaks/Signals |

| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ ~8.3-7.2 ppm (m, 5H, Ar-H), δ ~5.0 ppm (q, 1H, -CH(CH₃)COOH), δ ~1.7 ppm (d, 3H, -CH(CH₃)COOH). The carboxylic acid proton (-COOH) may be a broad singlet at δ > 10 ppm. |

| ¹³C NMR | δ ~185 ppm (-CHO), δ ~175 ppm (-COOH), δ ~137-110 ppm (Ar-C), δ ~55 ppm (-CH(CH₃)COOH), δ ~18 ppm (-CH(CH₃)COOH). |

| FTIR (cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1670 (C=O stretch of aldehyde), ~1600, 1450 (C=C aromatic stretch). |

| Mass Spec (ESI-) | m/z: 216.06 [M-H]⁻ |

Biological Activity and Applications

While no specific biological activities have been reported for this compound, its structural motifs suggest potential areas of interest for drug development professionals. Indole-3-carboxaldehydes are precursors to a variety of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties. The propanoic acid side chain can influence pharmacokinetic properties and may interact with specific biological targets. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

This technical guide provides a detailed summary of the known structural and predicted physicochemical properties of this compound. A plausible, detailed synthetic protocol has been proposed to facilitate its preparation in a laboratory setting. The predicted spectroscopic data serves as a preliminary guide for its characterization. This document aims to be a valuable resource for researchers and scientists interested in the synthesis and potential applications of this and related indole derivatives in the field of drug discovery and development. Further experimental validation of the proposed synthesis and a thorough investigation of its biological properties are warranted.

The Multifaceted Biological Activities of Indole-1-Propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indole-1-propanoic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising candidates for therapeutic development across various disease areas. This technical guide provides an in-depth overview of their core biological effects, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Core Biological Activities and Mechanisms of Action

Indole-1-propanoic acid derivatives have demonstrated significant potential in several key therapeutic areas, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial applications. Their mechanisms of action are diverse, ranging from specific enzyme inhibition and receptor modulation to the regulation of complex signaling pathways.

Anti-inflammatory Activity

A significant area of investigation for indole-1-propanoic acid derivatives is their potent anti-inflammatory effects. These compounds have been shown to target key enzymes and pathways involved in the inflammatory cascade.

One notable mechanism is the inhibition of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the production of pro-inflammatory mediators.[1] A series of 3-(1-aryl-1H-indol-5-yl)propanoic acids have been synthesized and identified as potent cPLA2α inhibitors.[1] Optimization of this series led to the discovery of ASB14780, which demonstrated efficacy in both enzyme and cell-based assays, as well as in animal models of inflammation.[1]

Other indole derivatives have been investigated as cyclooxygenase (COX) inhibitors, with some compounds showing selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] Furthermore, certain indole-imidazolidine derivatives have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] Indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota, has also been shown to downregulate interleukin-1beta (IL-1β) production in macrophages by inhibiting the NF-κB signaling pathway.[4]

Neuroprotective Effects

The neuroprotective properties of indole-1-propanoic acid and its derivatives are of significant interest for the treatment of neurodegenerative diseases. These compounds exert their effects through various mechanisms, including potent antioxidant activity and modulation of neuronal signaling pathways.

Indole-3-propionic acid (IPA) is a powerful scavenger of hydroxyl radicals, even more so than melatonin, and protects against oxidative damage without generating pro-oxidant intermediates.[5][6] This antioxidant activity contributes to its neuroprotective effects against conditions like cerebral ischemia and Alzheimer's disease.[5][6] The neuroprotective potential of indole-based compounds also stems from their ability to counteract reactive oxygen species (ROS) generated by amyloid-β peptide.[7]

Furthermore, novel indole derivatives have been developed as agonists for the sphingosine-1-phosphate 1 (S1P1) receptor, which plays a crucial role in regulating immune cell trafficking.[8] S1P1 agonists can induce peripheral blood lymphocyte reduction and have shown efficacy in animal models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[8]

Anticancer Activity

The indole scaffold is a "privileged motif" in the design of anticancer agents due to its presence in numerous natural and synthetic compounds with antiproliferative activity.[9][10] Indole derivatives have been shown to target a variety of mechanisms to inhibit cancer cell growth and induce apoptosis.

These mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase.[11] Other indole derivatives function as inhibitors of enzymes crucial for cancer progression, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are involved in tumor immune evasion.[12] Additionally, indole derivatives have been developed as inhibitors of HIV-1 integrase, showcasing their potential in targeting viral enzymes.[13] The anticancer potential of these compounds has been demonstrated against a range of cancer cell lines, including those from colon, cervical, breast, and prostate cancers.[14]

Antimicrobial Activity

Indole-1-propanoic acid and its derivatives have also been explored for their antimicrobial properties. Indole-3-propionic acid (IPA) has been identified as an unusual antibiotic produced by the gut microbiota with activity against a broad spectrum of mycobacteria, including drug-resistant Mycobacterium tuberculosis.[15][16] Its mechanism of action involves the allosteric inhibition of tryptophan biosynthesis.[15]

Furthermore, various synthesized 3-indole propionic acid derivatives have demonstrated in vitro antibacterial activity against common bacterial species such as Escherichia coli, Klebsiella sp., Bacillus subtilis, and Staphylococcus aureus.[17]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of various indole-1-propanoic acid derivatives as reported in the cited literature.

| Compound Class/Name | Target/Assay | Activity (IC50/MIC) | Reference |

| 3-(1-Aryl-1H-indol-5-yl)propanoic acids (e.g., ASB14780) | cPLA2α Inhibition | Potent inhibition (specific values not in abstract) | [1] |

| Indole Schiff base derivatives | Anti-inflammatory (% inhibition) | >50-63.69% | [2] |

| Indole-thiourea derivative (4b) | Tyrosinase Inhibition | IC50 = 5.9 ± 2.47 μM | [18] |

| 6-Acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 Inhibition | IC50 = 1.17 μM | [12] |

| 6-Acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO Inhibition | IC50 = 1.55 μM | [12] |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase Inhibition | IC50 = 3.11 μM | [13] |

| Indole derivative containing a sulfonamide scaffold (18) | Tubulin Assembly Inhibition | IC50 = 1.82 μM | [11] |

| Indole derivative containing a sulfonamide scaffold (18) | Antiproliferative (4 cancer cell lines) | IC50 = 0.24–0.59 μM | [11] |

| 3-Indole propionic acid derivatives (2 and 4) | Antibacterial (various species) | MIC = 3.25 to 6.5 µg/ml | [17] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. While specific step-by-step procedures are often found in the supplementary materials of published articles, this section outlines the general methodologies for key experiments cited.

cPLA2α Inhibition Assay

-

Principle: To measure the ability of a compound to inhibit the enzymatic activity of cytosolic phospholipase A2α.

-

General Protocol:

-

Recombinant human cPLA2α is incubated with a fluorescently labeled phospholipid substrate.

-

The test compound (indole-1-propanoic acid derivative) is added at various concentrations.

-

The reaction is initiated and allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of fluorescent product released by enzymatic cleavage is measured using a fluorescence plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell-Based Anti-inflammatory Assays

-

Principle: To assess the effect of a compound on inflammatory responses in cultured cells.

-

General Protocol (e.g., LPS-induced cytokine release):

-

Immune cells (e.g., macrophages, peripheral blood mononuclear cells) are cultured in appropriate media.

-

The cells are pre-treated with various concentrations of the test compound.

-

Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).

-

After a specific incubation period, the cell supernatant is collected.

-

The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

The inhibitory effect of the compound on cytokine production is determined.

-

Tubulin Polymerization Assay

-

Principle: To determine if a compound inhibits the polymerization of tubulin into microtubules.

-

General Protocol:

-

Purified tubulin is incubated in a polymerization buffer at 37°C in the presence of GTP.

-

The test compound is added at various concentrations.

-

The polymerization of tubulin is monitored over time by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.

-

The IC50 value for the inhibition of tubulin polymerization is calculated.

-

In Vitro Antibacterial Susceptibility Testing

-

Principle: To determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a bacterium.

-

General Protocol (Broth Microdilution Method):

-

A two-fold serial dilution of the test compound is prepared in a multi-well plate containing a suitable bacterial growth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive (no compound) and negative (no bacteria) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental flows described in this guide.

Caption: Inhibition of the cPLA2α signaling pathway by indole-1-propanoic acid derivatives.

Caption: Mechanism of action for S1P1 receptor agonist indole derivatives in an EAE model.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

This technical guide provides a comprehensive overview of the biological activities of indole-1-propanoic acid derivatives, supported by quantitative data and outlined experimental methodologies. The versatility of this chemical scaffold continues to make it a focal point for the development of novel therapeutics. Further research into structure-activity relationships and mechanisms of action will undoubtedly unveil new and improved candidates for a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial indole-3-propionic acid inhibits macrophage IL-1β production through targeting methionine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-propionic acid derivatives as potent, S1P3-sparing and EAE efficacious sphingosine-1-phosphate 1 (S1P1) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alliedacademies.org [alliedacademies.org]

- 18. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 2-(3-formyl-1H-indol-1-yl)propanoic acid: A Technical Guide Based on Analogous Compounds

Disclaimer: As of December 2025, a thorough review of published scientific literature and databases reveals no specific studies detailing the biological activity or therapeutic targets of 2-(3-formyl-1H-indol-1-yl)propanoic acid. This technical guide, therefore, provides a speculative overview of its potential therapeutic applications based on the known activities of structurally related indole derivatives, namely N-substituted indole-3-carbaldehydes and other indole propanoic acids. The information presented herein is intended to guide future research and is not based on direct experimental evidence for the specific compound of interest.

Introduction to the Scaffold and its Potential

The molecule this compound belongs to the broad class of indole derivatives, a privileged scaffold in medicinal chemistry renowned for its wide range of pharmacological properties.[1][2] The structure combines two key features: an indole-3-carbaldehyde core and an N-1 substituted propanoic acid side chain.

-

Indole-3-carbaldehyde Core: This core structure is a versatile intermediate for the synthesis of biologically active compounds.[3][4] Derivatives have shown a multitude of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5]

-

N-1 Substitution: The presence of a propanoic acid group on the indole nitrogen can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. N-substitution on indole rings has been shown to enhance the biological activity of certain compounds.[6]

Given the activities of its constituent parts, this compound could plausibly be investigated for a variety of therapeutic applications. This guide will explore these potential applications by examining the established targets and activities of analogous compounds.

Potential Therapeutic Areas and Molecular Targets of Analogous Compounds

Based on the literature for related structures, the following therapeutic areas represent logical starting points for the investigation of this compound.

Anti-inflammatory and Analgesic Activity

Indole derivatives are well-known for their anti-inflammatory effects, with indomethacin being a classic example.[7] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

-

Potential Target: Cyclooxygenase-2 (COX-2)

-

Rationale: Novel synthesized indole derivatives have demonstrated significant anti-inflammatory and analgesic activity, with some showing selective inhibition of COX-2, which is associated with fewer gastrointestinal side effects than non-selective COX inhibitors.[7] Docking studies have shown that the indole scaffold can bind effectively to the active site of the COX-2 enzyme.[7]

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. Derivatives of indole-3-carbaldehyde have been reported to possess cytotoxic properties against various cancer cell lines.

-

Potential Targets: Tubulin, Protein Kinases, Thromboxane-A synthase (TXAS)

-

Rationale: A related compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has been predicted through molecular docking to have an affinity for oncogenic targets like TXAS.[8] Other indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of protein kinase activity.

Antimicrobial and Antifungal Activity

The indole scaffold is present in many natural and synthetic compounds with antimicrobial properties.

-

Potential Targets: Bacterial and Fungal Enzymes

-

Rationale: A series of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid derivatives, which share the N-1 propanoic acid feature, have been synthesized and screened for antimicrobial activities.[9] While the specific compound of interest was not tested, these analogs showed activity against various bacterial and fungal strains.[9]

Neurodegenerative Diseases

Compounds that can modulate neurotransmitter systems or inhibit key enzymes in neurodegenerative pathways are of significant interest.

-

Potential Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

-

Rationale: Indole-3-carboxaldehyde thiosemicarbazone derivatives have been investigated for their ability to inhibit AChE and BChE, enzymes implicated in the pathology of Alzheimer's disease.[10] The formyl group at the 3-position is crucial for the synthesis of these active derivatives.

Metabolic Diseases

G-protein coupled receptors are important targets for metabolic disorders like type 2 diabetes.

-

Potential Target: G-protein coupled receptor 40 (GPR40)

-

Rationale: Although structurally different at the indole 3-position, a series of indole-5-propanoic acid derivatives have been identified as potent GPR40 agonists, which enhance glucose-stimulated insulin secretion.[11][12] This suggests that indole propanoic acids as a class could have potential in the treatment of type 2 diabetes.

Data Presentation for Analogous Compounds

The following tables summarize quantitative data for analogous compounds to provide a reference for potential potency.

Table 1: Anti-inflammatory Activity of Indole Acetohydrazide Derivatives [7]

| Compound ID | Structure (R group) | Anti-inflammatory Activity (% inhibition) at 3h |

| S3 | 3-nitrophenyl | 63.69 |

| S7 | 4-chlorophenyl | 62.12 |

| S14 | 2,4,5-trimethoxyphenyl | 62.69 |

| Indomethacin | Reference Drug | 76.89 |

Table 2: GPR40 Agonistic Activity of Indole-5-propanoic Acid Derivatives [12]

| Compound ID | EC50 (nM) |

| 8h | 58.6 |

| 8i | 37.8 |

| 8o | 9.4 |

Table 3: Urease Inhibitory Activity of N-Substituted Indole-3-carbaldehyde Oxime Derivatives [13]

| Compound ID | IC50 (mM) |

| 8 | 0.0516 ± 0.0035 |

| 9 | 0.0345 ± 0.0008 |

| Thiourea | 0.2387 ± 0.0048 |

Experimental Protocols for Target Validation

The following are generalized protocols for key experiments to assess the potential therapeutic activities of this compound, based on methodologies cited for analogous compounds.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.

Methodology:

-

A commercial colorimetric COX inhibitor screening assay kit can be used.

-

The test compound is pre-incubated with purified ovine COX-1 or human recombinant COX-2 enzyme in a reaction buffer.

-

Arachidonic acid is added as the substrate to initiate the reaction.

-

The reaction measures the peroxidase activity of COX, and the production of Prostaglandin G2 is colorimetrically measured at a specific wavelength (e.g., 590 nm).

-

The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.

-

IC50 values are determined by testing a range of compound concentrations.

In Vitro Urease Inhibition Assay

Objective: To evaluate the urease inhibitory activity of the test compound.

Methodology: (Based on the modified Berthelot reaction)[13]

-

The reaction mixture consists of a buffer solution (e.g., phosphate buffer), a known concentration of urease enzyme (e.g., from Jack bean), and the test compound at various concentrations.

-

The mixture is pre-incubated at a controlled temperature.

-

Urea solution is added to start the enzymatic reaction.

-

After a defined incubation period, the amount of ammonia produced is quantified by adding phenol reagent (alkaline hypochlorite) and sodium nitroprusside, which develops a colored complex.

-

The absorbance of the colored solution is measured spectrophotometrically (e.g., at 625 nm).

-

The percentage of inhibition is calculated, and IC50 values are determined.

GPR40 Agonist Activity Assay (NFAT Reporter Assay)

Objective: To assess the agonistic activity of the test compound on the GPR40 receptor.

Methodology: [12]

-

A stable cell line co-expressing human GPR40 and a reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element is used (e.g., CHO-K1 cells).

-

Cells are seeded in microplates and incubated.

-

The cells are then treated with various concentrations of the test compound.

-

After incubation, the reporter gene product (e.g., luciferase or β-galactosidase) is quantified using a suitable substrate and detection method (e.g., luminescence or colorimetric).

-

The EC50 value, which is the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.

Visualizations of Potential Pathways and Workflows

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound.

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.

Caption: Potential GPR40 agonistic activity for Type 2 Diabetes.

Caption: General workflow for evaluating biological activity.

Conclusion and Future Directions

While there is currently no direct evidence for the therapeutic targets of this compound, the rich pharmacology of its structural analogs provides a strong rationale for its investigation. The indole-3-carbaldehyde core, combined with the N-1 propanoic acid side chain, suggests potential activities in anti-inflammatory, anticancer, antimicrobial, and metabolic disease areas.

Future research should focus on the synthesis and purification of this compound, followed by a systematic screening against a panel of targets suggested in this guide, including COX enzymes, urease, GPR40, and a variety of cancer cell lines. The experimental protocols and workflows outlined here provide a foundational framework for such an investigation. The results of these studies will be crucial in elucidating the true therapeutic potential of this novel indole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 11. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 2-(3-formyl-1H-indol-1-yl)propanoic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for 2-(3-formyl-1H-indol-1-yl)propanoic acid is not extensively available in current scientific literature. This technical guide, therefore, presents a putative mechanism of action based on the well-documented biological activities of structurally related indole-containing compounds, particularly indole-3-carboxaldehyde and indole-3-propionic acid derivatives. The information herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous biological processes and form the backbone of many pharmaceuticals. The compound this compound, a derivative of indole-3-carboxaldehyde, possesses structural features that suggest a potential for diverse pharmacological activities. The presence of the indole nucleus, a carboxaldehyde group at the 3-position, and a propanoic acid moiety at the 1-position of the indole ring creates a molecule with the potential to interact with various biological targets. This guide synthesizes the known biological effects of related compounds to propose a potential mechanistic framework for this compound.

Core Structural Motifs and Their Biological Significance

The chemical structure of this compound combines three key pharmacophores:

-

Indole Nucleus: A privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions with a wide array of biological targets.

-

3-Formyl Group (Indole-3-carboxaldehyde): This reactive aldehyde group can participate in the formation of Schiff bases with amine residues in proteins, suggesting a potential for covalent or pseudo-covalent interactions with target enzymes or receptors. Derivatives of indole-3-carboxaldehyde have demonstrated a broad spectrum of activities, including anti-inflammatory, anti-cancer, antimicrobial, and antiviral properties.[1]

-

Propanoic Acid Side Chain: The presence of a carboxylic acid group introduces a negative charge at physiological pH, potentially enabling ionic interactions with positively charged residues in protein binding pockets. This moiety is also a common feature in ligands for various receptors and enzymes.

Putative Mechanisms of Action Based on Analogous Compounds

Based on the activities of structurally similar molecules, the following mechanisms are proposed for this compound.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of indole-3-carboxaldehyde and indole-3-propionic acid are known to modulate inflammatory pathways.[2] A plausible mechanism involves the regulation of key signaling cascades implicated in inflammation.

Proposed Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

A potential mechanism of anti-inflammatory action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Caption: Putative anti-inflammatory signaling pathway.

Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Agonism

Indole-3-propionic acid, a metabolite of tryptophan produced by gut microbiota, is a known agonist of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[2] These receptors are involved in maintaining gut homeostasis, regulating immune responses, and protecting against inflammation. Given the structural similarities, this compound may also act as an agonist for these receptors.

Proposed Signaling Pathway: AhR and PXR Activation

Activation of AhR can lead to the production of the anti-inflammatory cytokine IL-22, which helps maintain the integrity of the intestinal epithelial barrier.[] PXR activation can also contribute to gut barrier function and reduce inflammation.

Caption: Proposed AhR and PXR activation pathway.

Antimicrobial Activity

Several indole derivatives exhibit antimicrobial properties.[4][5] The mechanism can vary but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.

Experimental Workflow for Antimicrobial Screening

A standard workflow to assess the antimicrobial potential of this compound would involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Caption: Workflow for antimicrobial activity assessment.

Quantitative Data from Related Indole Derivatives

While specific quantitative data for this compound is unavailable, the following tables summarize data for related compounds to provide a reference for potential efficacy.

Table 1: Antimicrobial Activity of Indole-3-carbaldehyde Semicarbazone Derivatives [4]

| Compound | Bacterial Strain | MIC (μg/mL) |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 |

| Bacillus subtilis | 100 | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 |

| Bacillus subtilis | 150 |

Table 2: Cytotoxicity of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614)

| Cell Line | IC₅₀ (µM) |

| J774.2 (murine macrophages) | 98 |

Note: This data is for a structurally related compound and should be interpreted with caution.

Experimental Protocols for Synthesis of a Related Indolepropanoic Acid Derivative

The following is a general procedure for the synthesis of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid, adapted from published methods, which can serve as a template for the synthesis of this compound.[5]

Step 1: Synthesis of (2E)-1-(4-substitutedphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

-

A mixture of indole-3-carbaldehyde (0.01 mol) and a substituted acetophenone (0.01 mol) is dissolved in ethanol (20 mL).

-

A catalytic amount of aqueous potassium hydroxide (40%) is added dropwise with constant stirring.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then poured into crushed ice.

-

The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol.

Step 2: Synthesis of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid

-

A mixture of the product from Step 1 (0.01 mol), 2-bromopropanoic acid (0.01 mol), and pyridine (0.01 mol) in dimethylformamide (DMF, 20 mL) is refluxed for a duration ranging from 8 to 18 hours, depending on the substituent.

-

After cooling, the reaction mixture is poured into crushed ice.

-

The precipitate formed is filtered, washed with cold water, dried, and recrystallized from ethanol.

Future Research Directions

To definitively elucidate the mechanism of action of this compound, the following experimental approaches are recommended:

-

In vitro Receptor Binding and Enzyme Inhibition Assays: Screen the compound against a panel of receptors and enzymes known to be modulated by indole derivatives, including but not limited to AhR, PXR, COX enzymes, and various kinases.

-

Cell-Based Signaling Pathway Analysis: Utilize reporter gene assays and Western blotting to investigate the effect of the compound on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt in relevant cell lines (e.g., macrophages, intestinal epithelial cells).

-

Transcriptomic and Proteomic Profiling: Employ high-throughput screening methods to identify global changes in gene and protein expression in response to treatment with the compound, which can reveal novel targets and pathways.

-

In vivo Efficacy Studies: Evaluate the therapeutic potential of the compound in animal models of inflammatory diseases, metabolic disorders, or microbial infections.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking, the analysis of its structural motifs and the known biological activities of related indole derivatives provide a strong foundation for proposing putative mechanisms. The potential for this compound to act as an anti-inflammatory, immunomodulatory, and antimicrobial agent through the modulation of key signaling pathways such as NF-κB, MAPK, and through the activation of AhR and PXR warrants further investigation. The experimental strategies outlined in this guide offer a clear path forward for researchers to unravel the specific molecular targets and therapeutic potential of this promising indole derivative.

References

- 1. This compound | C12H11NO3 | CID 2771375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides as Selective Agonists of Human Formyl-Peptide Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compound 2-(3-formyl-1H-indol-1-yl)butanoic acid - Chemdiv [chemdiv.com]

- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(3-formyl-1H-indol-1-yl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel indole derivative, 2-(3-formyl-1H-indol-1-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed, plausible synthetic protocol and a complete set of predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related indole-containing compounds. The methodologies for spectroscopic analysis and a potential biological signaling pathway are also detailed to provide a thorough scientific context.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 166747-91-7

-

Molecular Formula: C₁₂H₁₁NO₃

-

Molecular Weight: 217.22 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar N-alkylated indole-3-carboxaldehyde derivatives found in the literature.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.05 | s | 1H | CHO |

| ~8.30 | d | 1H | Indole H-4 |

| ~7.80 | s | 1H | Indole H-2 |

| ~7.40-7.30 | m | 3H | Indole H-5, H-6, H-7 |

| ~5.20 | q | 1H | CH-COOH |

| ~1.80 | d | 3H | CH₃ |

| ~11.0 (broad) | s | 1H | COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | CHO |

| ~175.0 | COOH |

| ~138.0 | Indole C-7a |

| ~137.5 | Indole C-2 |

| ~125.0 | Indole C-3a |

| ~124.5 | Indole C-4 |

| ~123.0 | Indole C-6 |

| ~122.0 | Indole C-5 |

| ~118.0 | Indole C-3 |

| ~110.0 | Indole C-7 |

| ~55.0 | CH-COOH |

| ~18.0 | CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1730 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Aldehyde) |

| ~1600, 1470 | Medium | C=C stretch (Aromatic) |

| ~1350 | Medium | C-N stretch |

| ~750 | Strong | C-H bend (Ortho-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 218.08 | [M+H]⁺ |

| 240.06 | [M+Na]⁺ |

| 216.06 | [M-H]⁻ |

Synthetic Protocol: N-Alkylation of Indole-3-carboxaldehyde

The synthesis of this compound can be achieved via the N-alkylation of indole-3-carboxaldehyde with a suitable propanoic acid derivative. A plausible and efficient method is outlined below, based on standard procedures for N-alkylation of indoles.[2]

Reaction Scheme:

Materials:

-

Indole-3-carboxaldehyde

-

2-Bromopropanoic acid

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-bromopropanoic acid (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Experimental Workflow for Spectroscopic Analysis

The following workflow outlines the standard procedures for obtaining the spectroscopic data presented in this guide.

Potential Biological Significance and Signaling Pathway

Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] Many of these effects are mediated through the modulation of key cellular signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and immunity. It is plausible that this compound could exhibit inhibitory effects on this pathway.

Disclaimer: The spectroscopic data and biological activity presented in this document are predictive and based on the analysis of structurally related compounds. Experimental verification is required for confirmation.

References

The Renaissance of a Classic Scaffold: An In-depth Technical Guide to Indole-3-Carboxaldehyde Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carboxaldehyde (I3A), a metabolite of the essential amino acid tryptophan, has emerged from the shadow of its more famous indole cousins to become a powerhouse scaffold in modern medicinal chemistry. Its inherent biological activity, coupled with a reactive aldehyde group and a modifiable indole ring, provides a versatile platform for the synthesis of a diverse array of therapeutic agents. This technical guide offers a comprehensive review of the burgeoning field of I3A derivatives, presenting quantitative biological data, detailed experimental protocols, and a mechanistic exploration of their therapeutic potential.

A Spectrum of Therapeutic Promise: Biological Activities of I3A Derivatives

Derivatives of indole-3-carboxaldehyde have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases. The ease of structural modification allows for the fine-tuning of their biological profiles, leading to potent and selective agents with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2]

Anticancer Activity

The fight against cancer has been a major focus of I3A derivative research. These compounds have been shown to exert cytotoxic effects against a multitude of cancer cell lines through various mechanisms, including the induction of apoptosis and the inhibition of key cellular processes.

Table 1: Anticancer Activity of Selected Indole-3-Carboxaldehyde Derivatives

| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3] | |

| Chalcone | (E)-3-(1H-indol-3-yl)-1-(o-tolyl)prop-2-en-1-one | - | - | [4] |

| Chalcone-indole hybrid | HCT-8/T (Paclitaxel-resistant colon) | 0.23-1.8 | [5] | |

| Chalcone-indole hybrid | HCT-8/V (Vincristine-resistant colon) | 0.23-1.8 | [5] | |

| 1-methoxyindole and catechol hybrid | Jurkat (T-cell leukemia) | 8.0 ± 1.4 | [6] | |

| 1-methoxyindole and catechol hybrid | HCT116 (Colon) | 18.2 ± 2.9 | [6] | |

| Thiosemicarbazone | Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [7] |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [7] |

Antimicrobial Activity

With the rise of antibiotic resistance, the need for novel antimicrobial agents is more critical than ever. I3A derivatives, particularly Schiff bases and hydrazones, have shown significant promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Indole-3-Carboxaldehyde Derivatives

| Derivative Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydrazide/Hydrazone | Indole-3-aldehyde hydrazide derivative 1a | Staphylococcus aureus | 6.25 | [8] |

| Indole-3-aldehyde hydrazide derivative 1a | Methicillin-resistant S. aureus (MRSA) | 6.25 | [8] | |

| Indole-3-aldehyde hydrazide derivative 1b | S. aureus | 6.25 | [8] | |

| Indole-3-aldehyde hydrazide derivative 1b | MRSA | 6.25 | [8] | |

| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | S. aureus | 100 | [9] |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [9] | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | S. aureus | 150 | [9] | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | B. subtilis | 150 | [9] | |

| Schiff Base | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species | 2000 | [10] |

| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Fusarium oxysporum | 5000 | [10] |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. I3A and its derivatives have been shown to modulate inflammatory pathways and scavenge free radicals, highlighting their potential in treating inflammatory conditions and diseases associated with oxidative damage.

Table 3: Anti-inflammatory and Antioxidant Activity of Selected Indole-3-Carboxaldehyde Derivatives

| Activity | Derivative | Assay | IC50 (µM) | Reference |

| Anti-inflammatory | Ursolic acid-indole amide derivative (UA-1) | Nitric Oxide (NO) Inhibition | 2.2 ± 0.4 | [11] |

| Indole-3-carboxaldehyde | NO Inhibition in LPS-stimulated RAW264.7 cells | >40 | [12] | |

| Antioxidant | Aryl amine conjugate (5f) | DPPH Radical Scavenging | 8 ± 0.9 | [13] |

| Aryl amine conjugate (5f) | Lipid Peroxidation (LPO) Inhibition | 7 ± 0.1 | [13] | |

| Aryl amine conjugate (5g) | DPPH Radical Scavenging | 13 ± 0.2 | [13] | |

| Aryl amine conjugate (5g) | LPO Inhibition | 16 ± 0.9 | [13] |

Deciphering the Mechanisms: Key Signaling Pathways

The diverse biological activities of indole-3-carboxaldehyde derivatives are rooted in their ability to interact with and modulate key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and the development of targeted therapies.

The Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses and maintaining intestinal homeostasis.[6][10] Indole-3-carboxaldehyde is a known endogenous ligand for AhR.[14] Activation of AhR by I3A and its derivatives can trigger a cascade of events, including the production of the anti-inflammatory cytokine IL-22, which strengthens the intestinal barrier function.[14] This mechanism is particularly relevant to the anti-inflammatory effects of I3A derivatives in the context of inflammatory bowel disease.

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by I3A.

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune system by triggering the release of pro-inflammatory cytokines IL-1β and IL-18.[1] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Indole-3-carboxaldehyde has been shown to inhibit the activation of the NLRP3 inflammasome, in part through its activation of the AhR pathway and by reducing the production of reactive oxygen species (ROS), a key trigger for inflammasome assembly.[1][7]

Inhibition of the NLRP3 inflammasome pathway by I3A.

Structure-Activity Relationship (SAR) of I3A Derivatives

The biological activity of indole-3-carboxaldehyde derivatives is profoundly influenced by the nature and position of substituents on the indole ring and modifications of the aldehyde group. A systematic analysis of these structural variations provides valuable insights for the design of more potent and selective compounds.

-

Substitutions on the Indole Ring :

-

Position 5 : The introduction of electron-withdrawing groups, such as halogens (e.g., -Br, -Cl) or a nitro group (-NO2), at the 5-position of the indole ring often enhances both anticancer and antimicrobial activities. This is likely due to the altered electronic properties of the indole scaffold, which can improve interactions with biological targets.[15]

-

N-Substitution : Alkylation or arylation at the N1 position can modulate the lipophilicity of the molecule, thereby affecting its membrane permeability and overall bioavailability. For instance, N-alkylation has been shown to influence the anticancer potency of some derivatives.

-

-

Modifications of the Aldehyde Group :

-

The condensation of the aldehyde group with various amines, hydrazides, and other nucleophiles to form Schiff bases, hydrazones, chalcones, and other heterocyclic systems is a key strategy for diversifying the biological activity of I3A.[2]

-

Schiff Bases and Hydrazones : The imine (-C=N-) linkage is a critical pharmacophore. The nature of the substituent attached to the nitrogen atom significantly impacts the biological activity. Aromatic and heterocyclic moieties often confer potent antimicrobial and anticancer properties.

-

Chalcones : The α,β-unsaturated ketone system in indole-chalcone hybrids is a Michael acceptor and can react with nucleophilic residues in target proteins, contributing to their anticancer mechanism.

-

Key structural modifications influencing the activity of I3A derivatives.

Experimental Protocols: A Guide for the Bench Scientist